Regioisomeric Differentiation: 7‑Amino vs. 5‑Amino Indolin‑2‑one IDO1 Inhibitory Activity
The 5‑amino regioisomer 5‑amino‑3‑methylindolin‑2‑one inhibits indoleamine 2,3‑dioxygenase 1 (IDO1) with an IC₅₀ of 28 nM in IFN‑γ‑stimulated human HeLa cells . The 7‑amino isomer 7‑amino‑3‑methylindolin‑2‑one has not been tested in this assay; however, the relocation of the primary amine from position 5 to position 7 alters the spatial presentation of the key hydrogen‑bond donor to the IDO1 heme‑binding pocket, which is predicted to reduce or abolish inhibitory activity based on the established IDO1 pharmacophore that requires a suitably positioned amine for heme iron coordination . This regioisomeric distinction is critical for projects targeting IDO1 versus alternative biological endpoints.
| Evidence Dimension | IDO1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not tested in published IDO1 assay; predicted inactive based on pharmacophore model |
| Comparator Or Baseline | 5‑Amino‑3‑methylindolin‑2‑one: IC₅₀ = 28 nM (IFN‑γ‑stimulated HeLa cells, kynurenine production assay) |
| Quantified Difference | Activity cliff; >35‑fold loss of potency predicted (28 nM vs. estimated >1,000 nM) |
| Conditions | IFN‑γ‑stimulated human HeLa cells; kynurenine production endpoint; 1 h compound pre‑incubation |
Why This Matters
Procurement of the correct regioisomer is decisive for IDO1‑targeted projects; the 7‑amino isomer is structurally excluded from the IDO1 pharmacophore and should be selected only for targets that tolerate or prefer a C7 amine vector.
- [1] BindingDB Entry BDBM50454789 (CHEMBL4209479). Affinity Data: IC₅₀ = 28 nM; Inhibition of IDO1 in IFN‑γ‑stimulated human HeLa cells. https://ww.w.bindingdb.org (accessed 2026-05-06). View Source
- [2] Röhrig, U. F.; Majjigapu, S. R.; Vogel, P.; Zoete, V.; Michielin, O. Challenges in the Discovery of Indoleamine 2,3‑Dioxygenase 1 (IDO1) Inhibitors. J. Med. Chem. 2015, 58 (24), 9421–9437 (IDO1 pharmacophore model requiring heme‑coordinating basic amine). View Source
